Potassium (5-chloro-1H-indole)-2-trifluoroborate
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Overview
Description
Potassium (5-chloro-1H-indole)-2-trifluoroborate is a chemical compound that belongs to the class of indole derivatives. Indoles are nitrogen-containing heterocyclic compounds that are widely recognized for their biological and pharmaceutical significance. This particular compound features a chloro group at the 5-position of the indole ring and a trifluoroborate group at the 2-position, making it a unique and valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium (5-chloro-1H-indole)-2-trifluoroborate typically involves the reaction of 5-chloro-1H-indole with a trifluoroborating agent under specific conditions. One common method is the reaction of 5-chloro-1H-indole with potassium trifluoroborate in the presence of a suitable solvent, such as acetonitrile or dichloromethane, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: Potassium (5-chloro-1H-indole)-2-trifluoroborate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Potassium (5-chloro-1H-indole)-2-trifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of biological processes and the development of new drugs.
Medicine: The compound's potential pharmacological properties make it a candidate for drug discovery and development.
Industry: It can be used in the production of various chemicals and materials, such as polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which Potassium (5-chloro-1H-indole)-2-trifluoroborate exerts its effects involves its interaction with molecular targets and pathways. The trifluoroborate group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological outcomes.
Comparison with Similar Compounds
Potassium (5-chloro-1H-indole)-2-trifluoroborate is similar to other indole derivatives, such as Potassium (5-bromo-1H-indole)-2-trifluoroborate and Potassium (5-iodo-1H-indole)-2-trifluoroborate. These compounds share the indole core structure but differ in the halogen substituent at the 5-position. The presence of different halogens can affect the reactivity and biological activity of the compounds, making each unique in its own right.
Properties
IUPAC Name |
potassium;(5-chloro-1H-indol-2-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BClF3N.K/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13;/h1-4,14H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLROUATQJPLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=C(N1)C=CC(=C2)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BClF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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